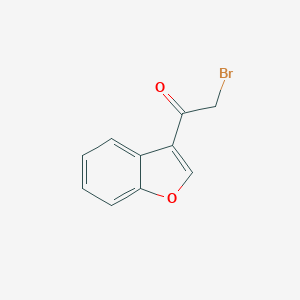
1-(苯并呋喃-3-基)-2-溴乙酮
描述
1-(Benzofuran-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring substituted with a bromoethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
1-(Benzofuran-3-yl)-2-bromoethanone has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex benzofuran derivatives.
Material Science: Utilized in the development of organic electronic materials and fluorescent dyes.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
作用机制
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets . For instance, some benzofuran derivatives have shown antimicrobial properties, indicating that they may target bacterial cells . Additionally, benzofuran compounds have demonstrated anticancer properties, suggesting that they may interact with targets involved in cancer cell proliferation .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial and anticancer activities . For instance, one derivative was found to be effective against S. aureus and E. coli . In the context of cancer, benzofuran derivatives have been shown to inhibit cancer cell proliferation . The specific interactions between 1-(Benzofuran-3-yl)-2-bromoethanone and its targets that lead to these effects are currently unknown and warrant further investigation.
Biochemical Pathways
Given the observed antimicrobial and anticancer activities of benzofuran derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .
Result of Action
Benzofuran derivatives have been shown to exhibit antimicrobial and anticancer activities . These effects suggest that 1-(Benzofuran-3-yl)-2-bromoethanone may have the potential to inhibit the growth of bacteria and cancer cells.
Action Environment
It is known that the environment can greatly influence the antioxidative activity of benzofuran derivatives . For instance, in solvents such as water, methanol, and especially acetone, the antioxidative route for benzofuran derivatives is mainly through a sequential proton loss–electron transfer mechanism .
生化分析
Biochemical Properties
Benzofuran derivatives, including 1-(Benzofuran-3-yl)-2-bromoethanone, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, such as xanthine oxidase . The nature of these interactions is often complex and can involve both competitive and non-competitive mechanisms .
Cellular Effects
1-(Benzofuran-3-yl)-2-bromoethanone can influence cell function in various ways. For example, benzofuran compounds have been shown to exhibit anti-tumor activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some benzofuran derivatives can be unstable and decompose over time
Dosage Effects in Animal Models
The effects of 1-(Benzofuran-3-yl)-2-bromoethanone at different dosages in animal models have not been reported. It is known that the biological activities of benzofuran compounds can vary with dosage
Metabolic Pathways
It is known that benzofuran compounds can be metabolized in the body, and that these metabolic processes can involve various enzymes and cofactors
Transport and Distribution
It is known that benzofuran compounds can interact with various transporters and binding proteins
Subcellular Localization
It is known that benzofuran compounds can be localized to various subcellular compartments, depending on their specific properties and interactions with other molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone typically involves the bromination of 1-(1-Benzofuran-3-yl)-1-ethanone. One common method is the reaction of 1-(1-Benzofuran-3-yl)-1-ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 1-(Benzofuran-3-yl)-2-bromoethanone may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
1-(Benzofuran-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of 1-(1-Benzofuran-3-yl)-2-hydroxyethanone.
Oxidation: Formation of 1-(1-Benzofuran-3-yl)-2-carboxyethanone.
相似化合物的比较
1-(Benzofuran-3-yl)-2-bromoethanone can be compared with other benzofuran derivatives such as:
1-(1-Benzofuran-3-yl)-1-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(1-Benzofuran-3-yl)-2-chloro-1-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
1-(1-Benzofuran-3-yl)-2-iodo-1-ethanone:
The uniqueness of 1-(Benzofuran-3-yl)-2-bromoethanone lies in its specific reactivity profile and the ability to serve as a versatile intermediate in various chemical and biological applications.
属性
IUPAC Name |
1-(1-benzofuran-3-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFTONHSRLBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380202 | |
| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187657-92-7 | |
| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
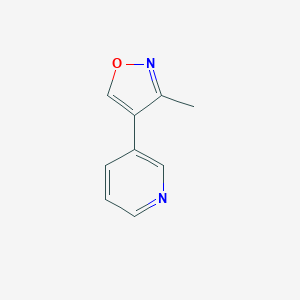
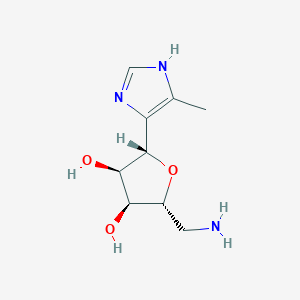
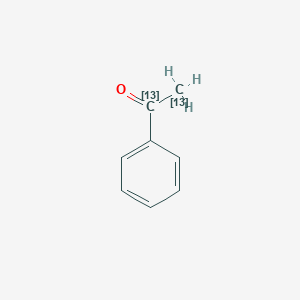
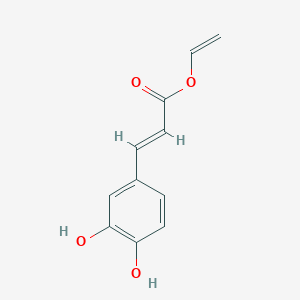
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
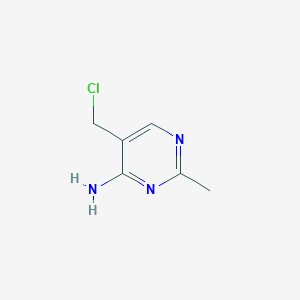
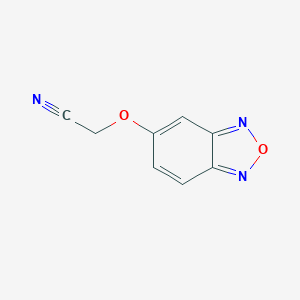
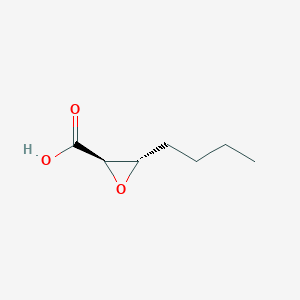
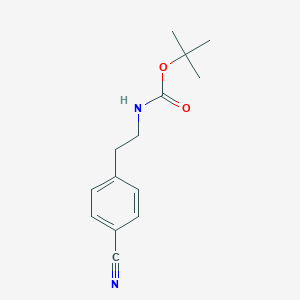
![2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B68346.png)
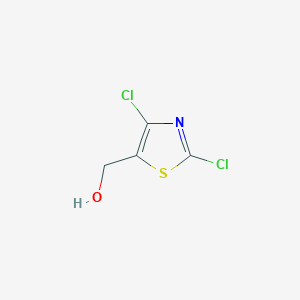
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
